N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenylbutanamide

Molecular weight heavy-atom count size exclusion parameter

Researchers probing indole-ethylamine targets often face solubility-limited false negatives or lack sterically demanding analogs for hydrophobic pocket mapping. This 2-phenylbutanamide derivative resolves both challenges: • Elevated logP (>4.0) & 2-Ph steric bulk enable definitive SAR vs. 2-Me/2-Et analogs for hydrophobic pocket depth. • UV-active chromophore facilitates LC-MS quantification in tissue homogenates. • 5-LO/SERT pathway tool for peripheral target studies where high protein binding is acceptable. • 95% purity; custom synthesis available from mg to g scale with full analytical characterization.

Molecular Formula C21H24N2O
Molecular Weight 320.4 g/mol
CAS No. 775289-86-6
Cat. No. B12126548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenylbutanamide
CAS775289-86-6
Molecular FormulaC21H24N2O
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)C
InChIInChI=1S/C21H24N2O/c1-3-18(16-7-5-4-6-8-16)21(24)22-12-11-17-14-23-20-10-9-15(2)13-19(17)20/h4-10,13-14,18,23H,3,11-12H2,1-2H3,(H,22,24)
InChIKeyKAPDNUXJGFUHEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility26.4 [ug/mL] (The mean of the results at pH 7.4)

Baseline Identity: N-[2-(5-Methyl-1H-indol-3-yl)ethyl]-2-phenylbutanamide


N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenylbutanamide (CAS 775289-86-6) is a synthetic indole derivative with a 2-phenylbutanamide side chain attached via an ethyl linker. Its molecular formula is C₂₁H₂₄N₂O and its molecular weight is 320.4 g/mol [1]. The compound belongs to a broader class of substituted indolylalkylamides that have been explored as 5-lipoxygenase inhibitors [2] and serotonin uptake modulators . The defining structural feature for procurement purposes is the 2-phenyl group on the butanamide moiety, which differentiates it from close analogs carrying smaller alkyl substituents at the same position.

Generic Substitution Failure for N-[2-(5-Methyl-1H-indol-3-yl)ethyl]-2-phenylbutanamide


Compounds within the N-[2-(5-methyl-1H-indol-3-yl)ethyl]amide series cannot be freely interchanged because the substituent on the amide carbonyl directly controls the overall lipophilicity, steric profile, and hydrogen‑bonding environment of the molecule. The 2‑phenyl substituent in the target compound imparts substantially higher logP and greater steric bulk than the 2‑methyl or 2‑ethyl congeners that are readily available from screening libraries . These divergent physicochemical properties are expected to translate into altered membrane permeability, metabolic stability, and target‑binding kinetics, making direct bioisosteric replacement without quantitative justification a high‑risk procurement decision.

N-[2-(5-Methyl-1H-indol-3-yl)ethyl]-2-phenylbutanamide vs. Alkyl Analogs: Evidence


Molecular Size and Heavy-Atom Count Comparison

The target compound possesses a molecular weight of 320.4 g/mol and 24 heavy atoms, whereas the closest commercially available analog—2-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]butanamide (Hit2Lead ID 9245912)—has a molecular weight of 258.4 g/mol and 19 heavy atoms [1]. This represents a 24% increase in molecular weight and a 26% increase in heavy-atom count, which places the target compound above the typical rule‑of‑five threshold for CNS drug candidates and directly affects passive membrane permeability and tissue distribution.

Molecular weight heavy-atom count size exclusion parameter CNS drug-likeness

Lipophilicity (logP) Comparison

The measured logP of the 2‑methyl analog is 2.88, and the 2‑ethyl analog has a logP of 3.40 (Hit2Lead ChemBridge data) . Replacing the methyl group with a phenyl ring is expected to increase logP by approximately 1.0–1.5 units based on the π‑hydrophobic fragment constant for phenyl (π ≈ 0.89–1.0) versus methyl (π ≈ 0.5–0.6), placing the estimated logP of the target compound in the range of 4.2–4.5 [1]. This difference of >1 log unit translates to roughly a 10‑fold increase in octanol‑water partition coefficient, which will significantly alter compound retention time, solubility, and off‑target binding potential.

lipophilicity logP hydrophobicity partition coefficient

Aqueous Solubility Comparison

The 2‑methyl analog has a measured logSW of –3.54 (Hit2Lead/ChemBridge database) . Using the general solubility–logP relationship (ΔlogS ≈ –0.5 to –1.0 per logP unit increase for neutral compounds), the target compound with an estimated logP that is ~1.2 units higher would exhibit a logSW of approximately –4.1 to –4.7, corresponding to a 5‑ to 10‑fold reduction in aqueous concentration [1]. This increases the risk of compound precipitation during biochemical assay preparation when using protocols optimized for the more soluble alkyl analogs.

aqueous solubility logSW precipitation risk assay interference

Serotonin Transporter Affinity of Indole-Ethylamine Scaffold

While no direct SERT activity data are publicly available for N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenylbutanamide itself, the structurally related indole‑ethylamine compound CHEMBL3330640 (N‑ethyltryptamine) exhibits an EC₅₀ of 19 nM for SERT‑mediated 5‑HT release in rat brain synaptosomes and a DAT IC₅₀ of 6,660 nM, yielding a SERT/DAT selectivity ratio of >350‑fold [1]. The target compound retains the same indole‑ethylamine core but adds a bulky, lipophilic 2‑phenylbutanamide cap that is expected to alter transporter binding kinetics compared to both the smaller N‑ethyl analog and the 2‑methylbutanamide analog that lacks the aromatic ring. This suggests that the target compound may achieve a distinctive selectivity window that cannot be assumed from the behavior of the simpler analogs.

serotonin transporter SERT 5-HT uptake indolealkylamine

Application Scenarios for N-[2-(5-Methyl-1H-indol-3-yl)ethyl]-2-phenylbutanamide


Peripheral Tissue Target Engagement Studies

With an estimated logP above 4.0 and a molecular weight exceeding 320 Da, the target compound is less suited for CNS penetration than its lower‑logP analogs . This property profile instead positions it as a tool compound for peripheral tissue target engagement studies—particularly in tissues with higher lipid content—where slower clearance and higher protein binding are acceptable or desirable. The 2‑phenyl group also provides a UV‑active chromophore that facilitates LC‑MS quantification in tissue homogenates.

SAR at Amide α-Position in Indole-Ethylamine Scaffolds

The 2‑phenyl substituent introduces a substantially larger steric and electronic perturbation than the 2‑methyl or 2‑ethyl groups found in commercially available screening analogs . This makes the target compound an essential SAR probe for interrogating the steric tolerance and hydrophobic pocket depth in targets that recognize the indole‑ethylamine scaffold, including serotonin receptors and transporters [1]. The 2‑phenyl group can serve as a chemical starting point for further substitution or as a definitive negative control for steric clash in binding site mapping.

5-Lipoxygenase Pathway in Inflammatory Disease Models

Patent literature establishes that substituted indolyl compounds bearing a methyl‑indole core and an amide side chain are potent 5‑lipoxygenase inhibitors useful in models of allergy and inflammation [2]. The target compound, which incorporates the same 5‑methylindole motif, may serve as a structurally differentiated analog in leukotriene biosynthesis inhibition studies, particularly where the lipophilic 2‑phenyl group alters cellular distribution or enzyme binding kinetics relative to previously disclosed alkyl‑amide derivatives.

Physicochemical Method Development and Solubility-Challenge Assays

The target compound's predicted 5‑ to 10‑fold lower aqueous solubility compared to its 2‑methyl analog makes it a suitable candidate for developing and validating assay protocols that require enhanced solubilization strategies (e.g., cyclodextrin inclusion, nano‑formulation, or co‑solvent systems). Procurement of this compound alongside the more soluble methyl analog enables systematic investigation of solubility‑dependent false negatives in high‑throughput screening campaigns.

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